An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Pentazocine
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Pentazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine is a synthetically derived benzomorphan (B1203429) derivative renowned for its analgesic properties in managing moderate to severe pain.[1] It functions as an opioid with a complex pharmacological profile, exhibiting both agonist and antagonist activities at various opioid receptors.[1][2] Chemically, pentazocine is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.[3] This guide provides a detailed exploration of the chemical structure of pentazocine and the distinct pharmacological characteristics of its stereoisomers, supplemented with experimental protocols and structured data for clarity.
Chemical Structure of Pentazocine
Pentazocine is classified as a benzomorphan. Its core structure consists of a bicyclic system with a fused benzene (B151609) ring.
IUPAC Name: (2RS,6RS,11RS)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol[3]
SMILES Notation: C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O[4][5]
The structure features three chiral centers, leading to the possibility of multiple stereoisomers. However, it is the cis-isomer that is pharmacologically active, which exists as a pair of enantiomers.[6]
Physicochemical Properties
A summary of the key physicochemical properties of pentazocine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO | [4] |
| Molecular Weight | 285.4 g/mol | [4] |
| Melting Point | 146.3 °C | [4] |
| LogP | 3.3 | [4] |
| pKa | 8.6 | |
| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform. | [4] |
Stereoisomers of Pentazocine
Pentazocine as a racemic mixture consists of two enantiomers: (+)-pentazocine and (-)-pentazocine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements, which profoundly influences their interaction with biological systems.
The analgesic and respiratory depressant effects of pentazocine are primarily attributed to the l-isomer, or (-)-pentazocine.[2] This enantiomer acts as a potent agonist at the κ-opioid receptor (KOR) and the µ-opioid receptor (MOR).[7][8][9] Conversely, (+)-pentazocine displays a significantly higher affinity for the σ-receptor.[7][8]
Receptor Binding Affinities of Pentazocine Stereoisomers
The differential pharmacological profiles of the pentazocine enantiomers are quantitatively demonstrated by their binding affinities (Ki) for various receptors.
| Stereoisomer | Receptor | Binding Affinity (Ki, nM) | Reference |
| (-)-Pentazocine | κ-Opioid Receptor (KOR) | 7.6 | [9] |
| µ-Opioid Receptor (MOR) | 3.2 | [9] | |
| δ-Opioid Receptor (DOR) | 62 | [9] | |
| (+)-Pentazocine | σ₁-Receptor | KD = 3.68 ± 0.46 | [10] |
Experimental Protocols
Synthesis of Pentazocine
A common synthetic route to pentazocine involves the reaction of cyanoacetic acid with butanone, followed by a high-pressure hydrogenation reaction to yield 3-methyl-3-pentene-1-amine.[11][12][13] This intermediate then undergoes condensation and cyclization under acidic conditions to form a key intermediate, which is subsequently reacted with 4-bromo-2-methyl-butene to produce pentazocine.[11][12] An alternative enantioselective synthesis of (-)-pentazocine has been developed starting from D-tyrosine, featuring a ring-closing metathesis reaction.[14]
Chiral Separation of Pentazocine Enantiomers
The resolution of racemic pentazocine into its individual enantiomers can be achieved using chiral chromatography techniques.
Method: Capillary Zone Electrophoresis (CZE) [15]
-
Buffer Preparation: Prepare a 100 mM Tris/H3PO4 buffer with a pH of 2.5.
-
Chiral Selector: Add 5% maltodextrin (B1146171) to the buffer as the chiral selector.
-
Sample Preparation: Dissolve the racemic pentazocine in the buffer.
-
Electrophoresis:
-
Inject the sample into the capillary.
-
Apply a high voltage across the capillary.
-
Monitor the migration of the enantiomers using a UV detector at 200 nm.
-
-
Data Analysis: The two enantiomers will exhibit different migration times, allowing for their separation and quantification.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of pentazocine stereoisomers for opioid receptors.[16][17][18]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[16]
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]U-69,593 for κ-receptors).[16]
-
Unlabeled pentazocine enantiomer (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Filtration apparatus and glass fiber filters.[18]
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled pentazocine enantiomer.[17]
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[18]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of the unlabeled competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Conclusion
The stereochemistry of pentazocine plays a pivotal role in its pharmacological activity. The distinct actions of its enantiomers at opioid and sigma receptors underscore the importance of stereoselective synthesis and analysis in drug development. A thorough understanding of the structure-activity relationships of pentazocine's stereoisomers is crucial for the design of more selective and effective analgesics with improved side-effect profiles. The experimental protocols detailed in this guide provide a framework for the synthesis, separation, and characterization of these important molecules.
References
- 1. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pentazocine - Wikipedia [en.wikipedia.org]
- 4. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. GSRS [precision.fda.gov]
- 7. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112679363A - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 12. CN114031505A - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 13. CN112358403B - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Chiral separation and quantitation of pentazocine enantiomers in pharmaceuticals by capillary zone electrophoresis using maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
